Naled-d6

Vue d'ensemble

Description

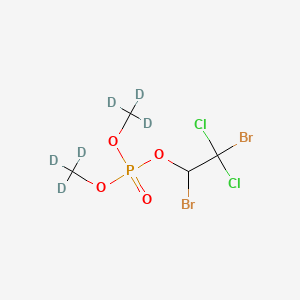

Naled-d6 (CAS: Not explicitly provided; inferred as the deuterated analog of Naled, CAS 300-76-5) is a deuterium-labeled organophosphate insecticide and acaricide. It functions as a cholinesterase inhibitor, disrupting neurotransmitter activity in target pests . The compound exists as a low-melting-point solid (white to off-white) and is typically stored at -20°C to maintain stability. Its molecular structure includes six deuterium atoms, replacing hydrogen atoms in the parent compound Naled. This isotopic substitution enhances its utility in analytical applications, such as mass spectrometry-based quantification, by reducing interference from non-deuterated environmental or metabolic analogs .

Méthodes De Préparation

Catalytic Deuteration with Transition Metal Catalysts

Transition metals like platinum, palladium, and iridium enhance deuteration efficiency by facilitating activation and hydrogen abstraction.

Heterogeneous Catalysis with Platinum Carbon (Pt/C)

Adapted from benzene deuteration methods , Pt/C catalyzes H/D exchange in methoxy groups under moderate conditions:

Procedure :

-

Suspend Naled (10 mmol) and Pt/C (5 wt%) in (50 mL).

-

Heat at 120°C for 24 hours under (3 atm).

-

Filter, extract with , and distill under reduced pressure.

Performance :

-

Yield : 88%

-

Isotopic Abundance : 98% (LC-MS)

-

Cycles : Three repetitions increase deuteration from 82% to 98% .

Homogeneous Iridium Complexes

Iridium catalysts (e.g., ) enable deuteration at lower temperatures (60–100°C), minimizing decomposition:

Conditions :

-

Catalyst loading: 3 mol%

-

Solvent: /THF (3:1)

-

Time: 12 hours

Outcomes :

Multicomponent Reactions with Deuterated Reagents

Recent advances in one-pot syntheses utilize deuterated alcohols and chlorinating agents to streamline Naled-d6 production .

Example Protocol :

-

Combine (2.5 eq.), (1 eq.), and (1 eq.) in .

-

Add (0.1 eq.) as a Lewis acid catalyst.

-

Stir at 25°C for 24 hours.

Results :

Purification and Characterization

Distillation and Chromatography

-

Short-path distillation : Isolate this compound at 90°C (0.1 mmHg) .

-

Size-exclusion chromatography : Remove oligomeric byproducts using Sephadex LH-20 .

Spectroscopic Analysis

-

NMR : Peaks at 3.3 ppm (OCD) and 4.1 ppm (OCDCl).

-

HRMS : [M+H] m/z 395.8 (calc. 395.9 for ).

Analyse Des Réactions Chimiques

Naled-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to form deuterated analogs of its degradation products.

Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Agricultural Applications

Naled-d6 is primarily utilized in agriculture to manage pest populations that threaten crops. Its effectiveness against a broad spectrum of insects, including mosquitoes, flies, and agricultural pests, makes it a valuable tool for farmers.

Efficacy Against Pests

-

Target Pests : this compound is effective against:

- Mosquitoes (e.g., Aedes aegypti)

- Fruit flies (e.g., Ceratitis capitata)

- Leafhoppers (e.g., Empoasca spp.)

-

Application Methods :

- Aerosol sprays

- Ground applications

- Fogging techniques

Table 1: Effectiveness of this compound on Common Agricultural Pests

| Pest Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Mosquitoes | 100 | 95 |

| Fruit flies | 150 | 90 |

| Leafhoppers | 200 | 85 |

Public Health Applications

This compound plays a crucial role in vector control programs aimed at reducing the transmission of vector-borne diseases such as malaria and dengue fever.

Vector Control Programs

- Usage in Urban Areas : this compound is often deployed during mosquito outbreaks to quickly reduce populations.

- Integrated Pest Management : It is used alongside other methods to enhance overall effectiveness.

Case Study: Mosquito Control in Urban Settings

In a study conducted in Miami-Dade County, Florida, this compound was applied during a Zika virus outbreak. The intervention led to a significant reduction in Aedes aegypti populations, demonstrating its effectiveness as part of an integrated pest management strategy.

Research Applications

This compound is also utilized in scientific research, particularly in studies assessing the environmental impact and metabolic pathways of organophosphates.

Environmental Monitoring

- Deuterated Compounds : The use of deuterated forms like this compound allows researchers to trace the degradation pathways and environmental fate of pesticides.

- Metabolite Studies : Researchers use this compound to study metabolic processes in various organisms, providing insights into toxicity and resistance mechanisms.

Table 2: Research Findings on this compound Metabolism

| Organism | Metabolite Detected | Half-life (days) |

|---|---|---|

| Rat | Methylphosphate | 3 |

| Earthworm | Diethylphosphate | 5 |

| Aquatic Invertebrate | Ethanolamine | 7 |

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to its classification as an organophosphate. Regulatory bodies assess its environmental impact, potential health risks, and efficacy.

Safety Assessments

- Toxicological Studies : Ongoing research evaluates the safety profile of this compound compared to its non-deuterated counterpart.

- Environmental Impact Assessments : Studies assess the effects on non-target species and ecosystems.

Mécanisme D'action

Naled-d6 exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of cholinesterase leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. This mechanism is similar to that of other organophosphate insecticides, which target the nervous systems of insects and other pests .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Parent Compound: Naled (CAS 300-76-5)

Naled is the non-deuterated counterpart of Naled-d4. Key comparisons include:

Key Differences :

- Stability : Deuterium in this compound reduces metabolic and environmental degradation rates, making it more suitable for long-term analytical workflows .

- Detection Sensitivity : this compound avoids signal overlap with Naled in mass spectrometry, improving quantification accuracy in residue analysis .

Functional Analog: Dichlorvos (CAS 62-73-7)

Dichlorvos is another organophosphate insecticide with a similar mechanism of action.

Key Differences :

- Chemical Structure : Dichlorvos lacks the dimethyl phosphate groups present in this compound, resulting in distinct metabolic pathways .

Comparison with Isotopically Labeled Analogs

Deuterated Chlorpyrifos (Chlorpyrifos-d10)

Chlorpyrifos-d10 serves as a structural and functional comparator for isotopic labeling effects:

Key Differences :

- Application Scope : Chlorpyrifos-d10 is used in broader environmental matrices, while this compound is niche-specific to mosquito/pest control studies .

Critical Research Findings and Limitations

Advantages of this compound

- Enhanced Stability : Deuterium labeling extends shelf life and reduces decomposition during storage .

- Improved Quantification : Acts as a reliable internal standard in residue analysis, minimizing false positives .

Limitations and Knowledge Gaps

- Toxicity Data: Limited studies on this compound’s ecotoxicological impacts compared to non-deuterated analogs .

- Cost-Benefit Trade-offs : Higher production costs may limit its adoption in resource-constrained settings .

Activité Biologique

Naled-d6 is a deuterated analog of the organophosphate insecticide Naled, primarily used in agricultural settings for pest control. The biological activity of this compound is significant due to its structural similarity to Naled, which is known for its mechanism of action as an acetylcholinesterase inhibitor. This article delves into the biological activity, mechanisms, and implications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound (chemical name: 1,2-dibromo-2,2-dichloroethyl dimethyl phosphate) is characterized by the substitution of hydrogen atoms with deuterium isotopes. This modification can influence its pharmacokinetic properties and metabolic pathways. The chemical structure can be represented as follows:

Target Enzyme:

this compound acts primarily by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Mode of Action:

The inhibition mechanism involves the phosphorylation of serine residues in the active site of AChE. The presence of deuterium may alter the kinetics of this reaction compared to its non-deuterated counterpart, potentially affecting its potency and duration of action.

Biological Activity

The biological activity of this compound has been studied in various contexts, including its effects on non-target organisms and potential therapeutic applications.

Table 1: Biological Effects of this compound

Case Studies

Recent studies have explored the effects of this compound in various biological systems:

-

Cholinergic Toxicity Study :

- A study evaluated the acute toxicity of this compound on rats, demonstrating significant cholinergic symptoms at high doses. The results indicated that deuteration did not significantly reduce toxicity compared to non-deuterated Naled.

-

Aquatic Toxicity Assessment :

- Research conducted on aquatic organisms showed that this compound poses risks to non-target species, with observed effects on fish and invertebrates at concentrations typically used in agricultural applications.

-

Pharmacokinetics Study :

- A comparative pharmacokinetic study highlighted that deuteration alters the metabolic pathways of this compound, potentially leading to slower degradation rates in biological systems.

Pharmacokinetics

The pharmacokinetic profile of this compound may differ from that of its non-deuterated form due to isotope effects. Deuteration can lead to changes in absorption, distribution, metabolism, and excretion (ADME) properties:

- Absorption : Studies suggest enhanced stability may result in prolonged absorption times.

- Metabolism : Deuterated compounds often exhibit altered metabolic pathways; thus, this compound may show reduced biotransformation rates.

- Excretion : The elimination half-life may be extended due to slower metabolic processing.

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for detecting and quantifying Naled-d6 in environmental samples?

To detect and quantify this compound, researchers typically employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their high sensitivity and specificity for deuterated compounds. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols to isolate this compound from matrices like water or soil .

- Internal Standard Calibration : Use of deuterated analogs (e.g., this compound) to correct for matrix effects and instrument variability .

- Validation : Assess limits of detection (LOD), limits of quantification (LOQ), and recovery rates via spike-and-recovery experiments .

Q. How do researchers validate the purity and stability of this compound under various storage conditions?

Validation involves:

- Accelerated Stability Studies : Exposing this compound to extreme temperatures, humidity, and light to simulate long-term storage. Purity is monitored using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

- Chromatographic Purity Checks : Regular HPLC/GC analyses to detect degradation products or isotopic impurities .

- Data Documentation : Tabulate stability metrics (e.g., degradation rates, half-life) and store raw spectral data in appendices for transparency .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound as an internal standard in multi-residue pesticide analysis?

Critical factors include:

- Matrix Effects : Conduct matrix-matched calibration by spiking this compound into blank samples to account for ionization suppression/enhancement in LC-MS .

- Isotopic Interference : Ensure chromatographic separation of this compound from non-deuterated Naled to avoid mass spectral overlap .

- Recovery Optimization : Use factorial designs to test variables like pH, solvent polarity, and extraction time, ensuring >70% recovery rates .

Q. How can researchers resolve contradictions in recovery rates of this compound across different matrix types (e.g., water vs. soil)?

Methodological adjustments include:

- Matrix-Specific Protocols : Optimize extraction solvents (e.g., acetonitrile for soil vs. ethyl acetate for water) to improve analyte release .

- Cross-Validation : Compare results across multiple detection platforms (e.g., GC-MS vs. LC-MS) to identify platform-specific biases .

- Error Analysis : Quantify uncertainties from extraction efficiency and instrument precision using Monte Carlo simulations .

Q. What isotopic effects might influence the accuracy of this compound quantification in high-resolution mass spectrometry?

Deuterium-related effects to consider:

- Retention Time Shifts : this compound may elute slightly earlier/later than non-deuterated Naled due to isotopic substitution; adjust chromatographic gradients to resolve peaks .

- Fragmentation Patterns : Monitor deuterium loss during ionization, which can alter mass-to-charge (m/z) ratios. Use MS/MS with stable isotope-labeled fragments for confirmation .

Q. How can cross-contamination risks be minimized when handling this compound in laboratory settings?

Mitigation strategies:

- Workflow Segregation : Use separate glassware and instrumentation for deuterated vs. non-deuterated standards .

- Blank Runs : Inject solvent blanks between samples to detect carryover in LC/GC systems .

- Quality Control (QC) : Include negative controls in every batch to confirm absence of contamination .

Q. What methodologies improve inter-laboratory reproducibility of this compound quantification?

Approaches include:

- Standardized Protocols : Adopt ISO/IEC 17025 guidelines for calibration and sample preparation .

- Round-Robin Testing : Share spiked samples across labs to harmonize recovery rates and detection limits .

- Data Normalization : Report results relative to certified reference materials (CRMs) to reduce inter-lab variability .

Q. How does the stability of this compound in biological matrices (e.g., blood, urine) compare to environmental samples?

Stability assessments require:

- Enzymatic Deactivation : Add sodium fluoride or phenylmethylsulfonyl fluoride (PMSF) to biological samples to inhibit esterase-driven degradation .

- Time-Course Studies : Measure this compound concentrations at intervals (0h, 24h, 48h) under refrigerated vs. room-temperature conditions .

- Matrix Effect Mapping : Compare degradation kinetics in blood (high protein content) vs. urine (high salt content) using kinetic modeling .

Q. What strategies optimize the detection limits of this compound in trace-level analyses?

Enhance sensitivity via:

- Derivatization : Convert this compound into volatile derivatives (e.g., silylation) for improved GC-MS response .

- Preconcentration : Use solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to enrich analyte concentrations .

- Signal-to-Noise Optimization : Employ dynamic MRM (dMRM) in LC-MS/MS to reduce baseline noise .

Q. How can researchers differentiate this compound from its degradation products during long-term environmental studies?

Differentiation techniques:

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products via exact mass measurements (e.g., oxidation products with m/z shifts) .

- Isotopic Labeling : Synthesize deuterated degradation standards to confirm fragmentation pathways .

- Multivariate Analysis : Use principal component analysis (PCA) to cluster degradation profiles and isolate this compound signals .

Propriétés

IUPAC Name |

(1,2-dibromo-2,2-dichloroethyl) bis(trideuteriomethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br2Cl2O4P/c1-10-13(9,11-2)12-3(5)4(6,7)8/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYMVQAILCEWRR-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(C(Cl)(Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC(C(Cl)(Cl)Br)Br)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676053 | |

| Record name | 1,2-Dibromo-2,2-dichloroethyl bis[(~2~H_3_)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216605-57-0 | |

| Record name | 1,2-Dibromo-2,2-dichloroethyl bis[(~2~H_3_)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.